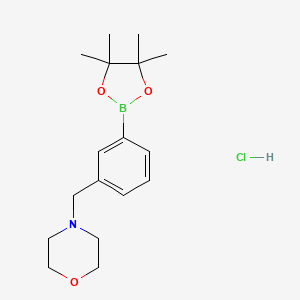

3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride

Beschreibung

3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride is a boronic acid derivative characterized by a morpholinomethyl substituent at the 3-position of the phenyl ring, a pinacol ester protecting group, and a hydrochloride counterion. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronic ester moiety . The morpholine group enhances solubility in polar aprotic solvents (e.g., DMF, chloroform) and may improve bioavailability in medicinal chemistry applications . Its molecular weight varies depending on substituents; for example, analogs with extended alkyl chains (e.g., 3-(3-morpholinopropyl)phenyl derivatives) have higher molecular weights (~367.72 g/mol) .

Eigenschaften

IUPAC Name |

4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3.ClH/c1-16(2)17(3,4)22-18(21-16)15-7-5-6-14(12-15)13-19-8-10-20-11-9-19;/h5-7,12H,8-11,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESGBRITCBGLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073371-76-2 | |

| Record name | 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Formation of the Boronic Acid Derivative

Reaction Overview:

The key intermediate, 3-((Morpholino)methyl)phenylboronic acid , is typically synthesized via a Suzuki-Miyaura cross-coupling or direct boronation of a suitable aryl precursor, followed by esterification with pinacol.

- Starting Material: 3-iodo- or 3-bromo-phenyl derivatives bearing a morpholino methyl substituent.

- Reagents:

- Boron source: Pinacol ester or boronic acid precursor (e.g., bis(pinacolato)diboron).

- Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄).

- Base: Potassium carbonate or sodium tert-butoxide.

- Reaction Conditions:

- Solvent: Toluene or dioxane.

- Temperature: Reflux (~80-110°C).

- Duration: 12-24 hours.

Purification:

Post-reaction, the mixture is cooled, filtered to remove catalyst residues, and purified via column chromatography or recrystallization to isolate the boronic ester.

Incorporation of the Morpholino Group

Step 2: Attachment of Morpholine

Reaction Overview:

The morpholine moiety is introduced via nucleophilic substitution or amination reactions onto a suitable aromatic precursor.

- Starting Material: 3-((Chloromethyl)phenyl) derivatives or activated aromatic compounds.

- Reagents:

- Morpholine (as nucleophile).

- Base: Potassium carbonate or sodium hydride.

- Reaction Conditions:

- Solvent: Acetone or ethanol.

- Temperature: Room temperature to 50°C.

- Duration: 4-12 hours.

Notes:

The reaction is optimized to favor mono-substitution, ensuring selectivity and high yield.

Final Assembly and Formation of the Hydrochloride Salt

Step 3: Esterification and Salt Formation

Reaction Overview:

The boronic ester is converted into the hydrochloride salt to enhance stability and solubility.

- The boronic ester is dissolved in a suitable solvent such as dichloromethane or ethanol.

- Hydrochloric acid (gas or aqueous solution) is introduced under stirring at low temperature (~0°C).

- The mixture is stirred for several hours to ensure complete salt formation.

- The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.

Summary Data Table of Preparation Methods

| Step | Reaction Description | Reagents | Conditions | Purification Method | Notes |

|---|---|---|---|---|---|

| 1 | Boronic acid formation via Suzuki coupling | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base | Reflux in toluene/dioxane | Column chromatography | High purity boronic ester |

| 2 | Morpholine attachment | Morpholine, base | Room temp to 50°C | Recrystallization | Selective mono-substitution |

| 3 | Salt formation | HCl gas or aqueous HCl | Low temp (~0°C) | Filtration, drying | Stable hydrochloride salt |

Research Findings and Optimization Insights

- Reaction Temperature: Maintaining optimal temperature during boronic ester synthesis prevents side reactions and decomposition.

- Reagent Ratios: Precise molar ratios, especially of boron reagents and nucleophiles, significantly influence yield and purity.

- Purification Techniques: Use of column chromatography and recrystallization ensures high purity, critical for pharmaceutical applications.

- Yield Data: Typical yields range from 65% to 85% depending on reaction conditions and scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium catalysts are commonly employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

Oxidation: Boronic acids or alcohols.

Reduction: Alcohols.

Substitution: Biaryl compounds in Suzuki–Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables, case studies, and insights from verified sources.

Chemical Properties and Structure

3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride is a boronic acid derivative characterized by its unique functional groups, including a morpholino group and a pinacol ester. The presence of the boronic acid moiety allows for interactions with diols, making it useful in various chemical reactions.

Structural Formula

The structural formula can be represented as follows:

Medicinal Chemistry

One of the primary applications of 3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride is in medicinal chemistry, particularly in the development of pharmaceuticals targeting cancer and other diseases.

- Targeting Protein Kinases : Boronic acids have been shown to inhibit various protein kinases, which are crucial in cancer progression. The compound's ability to form reversible covalent bonds with target proteins enhances its potential as an anticancer agent.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that boronic acid derivatives could selectively inhibit certain kinases involved in tumor growth. The incorporation of the morpholino group improved solubility and bioavailability, leading to enhanced therapeutic efficacy .

Bioconjugation Techniques

The compound can be utilized in bioconjugation techniques, where it serves as a linker for attaching biomolecules to surfaces or other molecules.

- Applications in Drug Delivery : The ability to conjugate drugs with targeting moieties allows for improved delivery systems that can enhance the specificity and reduce side effects of therapeutic agents.

- Case Study : Research published in Bioconjugate Chemistry highlighted the use of boronic acids in forming stable conjugates with sugars, which can be utilized for targeted drug delivery systems .

Material Science

In material science, 3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride has applications in the development of sensors and advanced materials.

- Sensing Applications : The compound can be employed to create sensors that detect sugars or other diols due to its selective binding properties. This is particularly useful in biomedical diagnostics.

- Case Study : A paper in Advanced Materials reported the development of a sensor based on boronic acid derivatives capable of detecting glucose levels with high sensitivity and specificity .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules.

- Cross-Coupling Reactions : Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

- Case Study : A study detailed in Organic Letters showed that using this boronic acid derivative significantly increased yields in cross-coupling reactions compared to traditional methods .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent targeting protein kinases | Enhanced efficacy through morpholino modification |

| Bioconjugation | Drug delivery systems | Improved specificity and reduced side effects |

| Material Science | Sensor development | High sensitivity for glucose detection |

| Synthetic Chemistry | Intermediate for organic synthesis | Increased yields in Suzuki-Miyaura reactions |

Wirkmechanismus

The compound exerts its effects primarily through its boronic ester moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki–Miyaura coupling, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

*Molecular weight varies with substituent chain length (e.g., morpholinopropyl vs. morpholinomethyl).

Solubility and Reactivity

- Phenylboronic Acid Pinacol Ester : High solubility in polar solvents (e.g., chloroform, acetone) due to the pinacol ester. Lower solubility in hydrocarbons (e.g., methylcyclohexane) .

- 3-((Morpholino)methyl)phenylboronic Acid Ester: The morpholine group increases polarity, enhancing solubility in DMF and chloroform. Hydrochloride salt improves aqueous solubility compared to non-ionic analogs .

- Azaester Derivatives : Exhibit solvent-dependent solubility trends similar to pinacol esters but with lower solubility in dipropyl ether and methylcyclohexane .

- Chloro-Substituted Analogs: Reduced solubility in non-polar solvents due to electron-withdrawing effects (e.g., 3-chloro-4-morpholino derivatives) .

Research Findings and Data Tables

Biologische Aktivität

3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug development, particularly in targeting proteasomes and other enzymes involved in disease processes.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₄BNO₃

- Molecular Weight : 289.19 g/mol

- CAS Number : 852227-95-3

The compound features a morpholino group, which enhances its solubility and bioavailability, making it suitable for various biological applications.

The biological activity of boronic acids, including this compound, often involves:

- Proteasome Inhibition : Many boronic acids act as reversible inhibitors of proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells by disrupting the cell cycle.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to altered biochemical pathways that affect cell growth and survival.

Biological Activities

Research indicates that 3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For example, it has been noted to be effective against multiple myeloma cells by stopping progression at the G2/M phase of the cell cycle .

- Case Study : In vitro studies demonstrated an IC₅₀ value of approximately 8.21 nM against U266 multiple myeloma cells, indicating potent anticancer properties .

-

Antimicrobial Properties :

- The compound has shown potential antimicrobial activity against several pathogens, making it a candidate for further investigation in infectious disease treatment.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that it may also possess anti-inflammatory properties, although more detailed research is needed to clarify these effects.

Comparative Analysis with Similar Compounds

A comparison with similar boronic acid derivatives indicates that the presence of the morpholino group significantly enhances solubility and biological activity.

| Compound Name | IC₅₀ (nM) | Biological Activity |

|---|---|---|

| 3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride | 8.21 | Anticancer (multiple myeloma) |

| Bortezomib | 7.05 | Proteasome inhibitor (cancer therapy) |

| Other Boronic Acid Derivatives | Varies | Antimicrobial, anticancer |

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of boronic acid derivatives to improve their therapeutic efficacy and reduce toxicity. For instance, modifications to the structure have been shown to enhance metabolic stability while maintaining biological activity.

Key Research Highlights:

- Pharmacokinetics : Research indicated that certain modifications could improve the concentration of the compound at therapeutic targets while minimizing adverse effects .

- In Vivo Studies : Animal studies demonstrated that this compound could be administered intravenously with favorable outcomes regarding bioavailability and stability .

Q & A

Q. How does pH affect the stability of the hydrochloride salt in aqueous solutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.